N-benzyl-5-oxopyrrolidine-2-carboxamide
Overview
Description
N-benzyl-5-oxopyrrolidine-2-carboxamide (N-benzyl-5-oxopyrrolidine-2-carboxamide) is a compound of interest due to its potential applications in the field of pharmaceutical sciences. It is a cyclic amide that has a five-membered ring structure, with a benzyl group attached to a nitrogen atom. The compound has been studied extensively, and has been found to possess a wide range of biological and pharmacological properties.
Scientific Research Applications
Radioligand Synthesis and Biological Evaluation
N-benzyl-5-oxopyrrolidine-2-carboxamide derivatives are utilized in radioligand synthesis for biological evaluation. A study by Gao et al. (2018) involved the synthesis of IUR-1601, a compound structurally related to N-benzyl-5-oxopyrrolidine-2-carboxamide. This compound was used to create a radiotracer for biological evaluation, demonstrating its potential in medicinal chemistry and radiopharmaceutical development (Gao et al., 2018).
Development of Novel Compounds with Pharmacological Interest
Burdzhiev and Stanoeva (2008) reported the synthesis of new polysubstituted pyrrolidinones with potential biological activity. These compounds, derived from N-benzyl-5-oxopyrrolidine-2-carboxamide, incorporate pyrrolidinone and nitrogen-containing heterocyclic fragments, indicating their relevance in drug discovery and pharmacological research (Burdzhiev & Stanoeva, 2008).
One-Pot Synthesis for Efficient Compound Development
Zeng et al. (2013) developed a one-pot base-mediated synthesis method for 5-oxopyrrolidine-2-carboxamides, including compounds similar to N-benzyl-5-oxopyrrolidine-2-carboxamide. This efficient synthesis process is crucial for rapid development and testing of potential therapeutic agents (Zeng et al., 2013).
Novel Bicyclic Systems in Drug Development
Kharchenko et al. (2008) synthesized novel bicyclic systems involving 5-oxopyrrolidine-2-one, a structure related to N-benzyl-5-oxopyrrolidine-2-carboxamide. These compounds were evaluated for their potential biological activities, showcasing the diversity of applications in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).
Potential in Neurodegenerative Disease Research
Jantos et al. (2019) investigated ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides as calpain inhibitors, with a focus on neurodegenerative diseases like Alzheimer's. This research highlights the application of N-benzyl-5-oxopyrrolidine-2-carboxamide derivatives in developing treatments for neurological conditions (Jantos et al., 2019).
Synthesis and Anticancer Activity Assessment
Dyson et al. (2014) explored the synthesis and anticancer activity of compounds derived from N-benzyl-5-oxopyrrolidine-2-carboxamide. This research contributes to the understanding of the compound's potential role in cancer treatment (Dyson et al., 2014).
properties
IUPAC Name |
N-benzyl-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-7-6-10(14-11)12(16)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCKMKIRZIXFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103648 | |
Record name | N-benzyl-5-oxopyrrolidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204869 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-5-oxopyrrolidine-2-carboxamide | |
CAS RN |
100135-07-7 | |
Record name | N-benzyl-5-oxopyrrolidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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